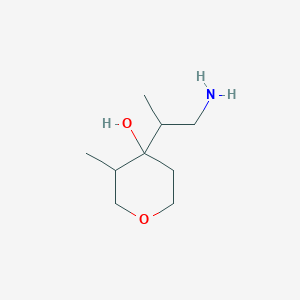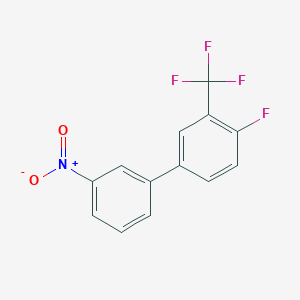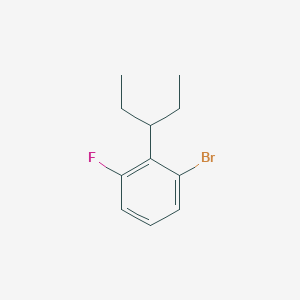
4-(3-Chlorophenyl)-3,3-dimethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)-3,3-dimethylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 3-chlorophenyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-3,3-dimethylpyrrolidine typically involves the reaction of 3-chlorobenzaldehyde with 2,2-dimethyl-1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chlorophenyl)-3,3-dimethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
4-(3-Chlorophenyl)-3,3-dimethylpyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Chlorophenyl)-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Bromophenyl)-3,3-dimethylpyrrolidine
- 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine
- 4-(3-Methylphenyl)-3,3-dimethylpyrrolidine
Uniqueness
4-(3-Chlorophenyl)-3,3-dimethylpyrrolidine is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C12H16ClN |
|---|---|
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
4-(3-chlorophenyl)-3,3-dimethylpyrrolidine |
InChI |
InChI=1S/C12H16ClN/c1-12(2)8-14-7-11(12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3 |
Clave InChI |
QIPQLVBOTDINDO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCC1C2=CC(=CC=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one](/img/structure/B13191591.png)




![(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene](/img/structure/B13191610.png)



![tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B13191649.png)

![Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13191655.png)
